molecular formula C11H12BrNO B13797571 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile CAS No. 4910-06-9

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile

Katalognummer: B13797571
CAS-Nummer: 4910-06-9
Molekulargewicht: 254.12 g/mol
InChI-Schlüssel: VNGBEYAOVIWICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile typically involves the bromination of 5-tert-butyl-4-hydroxybenzonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-tert-butyl-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-5-tert-butylbenzofuran: Similar structure but with a furan ring instead of a hydroxyl group.

    3-(tert-Butyl)-4-hydroxybenzonitrile: Lacks the bromine atom but has a similar core structure.

    3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 3-Bromo-5-tert-butyl-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, tert-butyl group, and hydroxyl group on the benzene ring makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

4910-06-9

Molekularformel

C11H12BrNO

Molekulargewicht

254.12 g/mol

IUPAC-Name

3-bromo-5-tert-butyl-4-hydroxybenzonitrile

InChI

InChI=1S/C11H12BrNO/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-5,14H,1-3H3

InChI-Schlüssel

VNGBEYAOVIWICC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=CC(=C1)C#N)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.